1,2-Epoxy-9-decene

Description

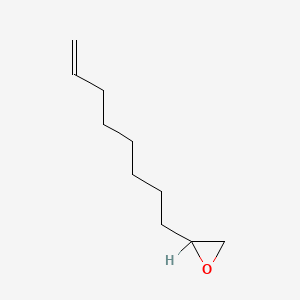

Structure

3D Structure

Properties

IUPAC Name |

2-oct-7-enyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZHJHKCOZGQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006337 | |

| Record name | 2-(Oct-7-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85721-25-1 | |

| Record name | 1,2-Epoxy-9-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Octenyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Oct-7-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-enyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7-OCTENYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A752E1N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Characterization of 1,2-Epoxy-9-decene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 1,2-Epoxy-9-decene, a bifunctional molecule featuring both an epoxide and a terminal alkene. This unique structure makes it a valuable building block in various fields, including polymer chemistry, materials science, and bioconjugation. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, presenting data in a structured format for ease of reference. Detailed experimental methodologies and visual diagrams of reaction pathways are provided to facilitate its use in research and development.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 85721-25-1 | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Boiling Point | 199.8 °C | [1] |

| Density | 0.842 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.442 |

Synthesis of this compound

The most common method for the synthesis of this compound is the selective epoxidation of one of the double bonds of 1,9-decadiene. The terminal double bonds are more sterically accessible and therefore more reactive towards epoxidation than internal double bonds. A widely used oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2][3]

Experimental Protocol: Epoxidation of 1,9-Decadiene with m-CPBA

Materials:

-

1,9-Decadiene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,9-decadiene in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of m-CPBA in DCM to the cooled solution of 1,9-decadiene. The slow addition is crucial to control the exothermic reaction and to minimize the formation of the di-epoxide.

-

Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.0 | m | 2H | -CH=CH ₂ |

| ~2.9 | m | 1H | Epoxide CH |

| ~2.7 | m | 1H | Epoxide CH₂ |

| ~2.4 | m | 1H | Epoxide CH₂ |

| ~2.0 | m | 2H | -CH₂-CH=CH₂ |

| ~1.5 | m | 2H | -CH₂- |

| ~1.4 | m | 6H | -(CH₂)₃- |

¹³C NMR Spectral Data (CDCl₃): [4]

| Chemical Shift (δ) ppm | Assignment |

| ~139 | C H=CH₂ |

| ~114 | CH=C H₂ |

| ~52 | Epoxide C H |

| ~47 | Epoxide C H₂ |

| ~34 | -C H₂-CH=CH₂ |

| ~32 | -C H₂- |

| ~29 | -(C H₂)₃- |

| ~26 | -C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the epoxide ring and the terminal alkene.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3080 | C-H (alkene) | Stretching |

| ~2920, ~2850 | C-H (alkane) | Stretching |

| ~1640 | C=C | Stretching |

| ~1250 | C-O (epoxide) | Asymmetric stretching |

| ~910, ~830 | C-O-C (epoxide) | Ring breathing |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 123 | [M - CH₂CH=CH₂]⁺ |

| 97 | [M - C₄H₇O]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Reactivity and Applications

The bifunctional nature of this compound allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.

Dendrimer Synthesis

This compound can be used in the divergent synthesis of dendrimers. The epoxide ring readily undergoes nucleophilic ring-opening with amines, such as those on the surface of poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimers.[5] This reaction allows for the functionalization of the dendrimer surface, introducing long aliphatic chains with a terminal double bond.

Experimental Protocol: Functionalization of a PAMAM Dendrimer

-

Dissolve the PAMAM dendrimer in a suitable solvent like methanol.

-

Add a stoichiometric excess of this compound to the dendrimer solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by NMR spectroscopy to confirm the ring-opening of the epoxide.

-

Remove the excess this compound and solvent under reduced pressure.

-

The resulting functionalized dendrimer can be purified by dialysis or size exclusion chromatography.

Surface Modification of Semiconductors

This compound is utilized in a two-step process to covalently attach biomolecules to semiconductor surfaces, such as silicon.[] The first step involves the hydrosilylation of the terminal alkene onto a hydrogen-terminated silicon surface. In the second step, the epoxide ring serves as a reactive handle for the immobilization of biomolecules containing nucleophilic groups (e.g., amines or thiols).

Experimental Protocol: Surface Modification of Silicon

-

Prepare a hydrogen-terminated silicon (Si-H) surface by etching a silicon wafer with hydrofluoric acid (HF).

-

Immerse the Si-H wafer in a solution of this compound in a non-polar solvent.

-

Initiate the hydrosilylation reaction by either UV irradiation or thermal activation.

-

After the reaction, rinse the wafer thoroughly with solvent to remove any unreacted this compound.

-

The epoxide-functionalized silicon surface is now ready for reaction with a biomolecule. Immerse the wafer in a solution of the biomolecule (e.g., a protein in a suitable buffer) and allow it to react for several hours.

-

Rinse the wafer to remove any non-covalently bound biomolecules.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with a unique bifunctional structure that enables a wide range of applications in materials science and biotechnology. This guide has provided a detailed characterization of its properties, synthesis, and reactivity, offering valuable information for researchers and developers working in these fields. The provided experimental protocols and reaction diagrams serve as a practical resource for the successful application of this compound in innovative research and development projects.

References

"physical properties of (7-Octenyl)oxirane"

An In-depth Technical Guide to the Physical Properties of (7-Octenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (7-Octenyl)oxirane. The information is curated for researchers, scientists, and professionals in drug development who may be working with or investigating this compound. This guide includes quantitative data, detailed experimental protocols for property determination, and visualizations of key chemical principles and workflows.

Chemical Identity

(7-Octenyl)oxirane, also known as 1,2-epoxy-9-decene, is a chemical compound containing both an epoxide and a terminal alkene functional group. This bifunctionality makes it a versatile intermediate in organic synthesis.

| Identifier | Value | Reference |

| Chemical Name | (7-Octenyl)oxirane | |

| Synonyms | This compound | [1] |

| CAS Number | 85721-25-1 | [2][3] |

| Molecular Formula | C₁₀H₁₈O | [2][3][4] |

| Molecular Weight | 154.25 g/mol | [2][3][4] |

| Physical Form | Liquid | [1] |

Physical Properties

The following table summarizes the key physical properties of (7-Octenyl)oxirane that have been reported in the literature.

| Property | Value | Conditions | Reference |

| Density | 0.842 g/mL | 25 °C | [1][5] |

| 0.876 g/cm³ | Not Specified | [2] | |

| Boiling Point | 199.8 °C | Atmospheric Pressure | [2] |

| 80 °C | 15 mmHg | ||

| Refractive Index | 1.442 | 20 °C (D-line) | [1][6] |

| Melting Point | Not Available | ||

| Solubility | Not Quantitatively Determined |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like (7-Octenyl)oxirane.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., ignition tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for the bath (e.g., mineral oil)

Procedure:

-

Place a small amount of (7-Octenyl)oxirane into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Place the assembly into the Thiele tube or oil bath.

-

Gently heat the apparatus. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[7][8][9]

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a calibrated volumetric flask

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with (7-Octenyl)oxirane, ensuring there are no air bubbles.

-

Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

Remove the pycnometer from the bath, dry the exterior, and measure its mass.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[10][11]

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through the substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, apply a few drops of (7-Octenyl)oxirane onto the lower prism.

-

Close the prisms and circulate water from the constant temperature bath through the instrument to maintain a constant temperature (e.g., 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the instrument's scale.[12][13]

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of a liquid in various solvents.

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, diethyl ether) to a test tube.

-

Add a small, measured amount of (7-Octenyl)oxirane (e.g., 0.1 mL) to the solvent.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Observe the mixture for homogeneity. If the liquid has dissolved completely, it is considered soluble. If two distinct layers remain or the mixture is cloudy, it is considered insoluble or sparingly soluble.

-

The process can be repeated with increasing amounts of the solute to estimate the approximate solubility.[14][15]

Chemical Reactivity and Biological Significance

The epoxide ring in (7-Octenyl)oxirane is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a key aspect of its utility in chemical synthesis and also underlies its potential biological activity. Epoxides are known to be alkylating agents that can react with nucleophilic sites in biological macromolecules such as DNA and proteins. This reactivity is the basis for the mutagenic and carcinogenic properties of some epoxides.[16][17] While no specific signaling pathways involving (7-Octenyl)oxirane have been detailed in the literature, its potential for interaction with biological systems warrants careful handling and assessment in any drug development context.

Visualizations

General Nucleophilic Ring-Opening of (7-Octenyl)oxirane

The following diagram illustrates the general mechanism of nucleophilic ring-opening of the oxirane ring, a fundamental reaction for this class of compounds.

References

- 1. This compound 96 85721-25-1 [sigmaaldrich.com]

- 2. This compound | 85721-25-1 | FE06257 | Biosynth [biosynth.com]

- 3. This compound 96 85721-25-1 [sigmaaldrich.com]

- 4. Oxirane, 7-octenyl-, (R)-;137310-67-9 [abichem.com]

- 5. This compound | CAS#:85721-25-1 | Chemsrc [chemsrc.com]

- 6. 85721-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chymist.com [chymist.com]

- 10. matestlabs.com [matestlabs.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. davjalandhar.com [davjalandhar.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biocatalytic Synthesis of Enantiopure Epoxides

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure epoxides are indispensable chiral building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their inherent reactivity, coupled with the defined stereochemistry of their vicinal carbon atoms, makes them highly valuable intermediates. Traditional chemical methods for epoxide synthesis often rely on harsh reagents, stoichiometric oxidants, and complex catalyst systems, which can present challenges in terms of safety, environmental impact, and enantioselectivity. Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the core biocatalytic strategies for producing enantiopure epoxides, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biocatalytic Strategies

The biocatalytic toolbox for enantiopure epoxide synthesis can be broadly categorized into two main approaches: direct asymmetric epoxidation of prochiral alkenes and kinetic resolution of racemic epoxides.

Direct Asymmetric Epoxidation

This strategy involves the direct introduction of an oxygen atom across the double bond of a prochiral alkene with high stereoselectivity, yielding a single, desired epoxide enantiomer.

Monooxygenases are a class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. Several types of monooxygenases have been successfully employed for asymmetric epoxidation.

Styrene Monooxygenases (SMOs): SMOs are particularly well-studied for their exceptional ability to catalyze the epoxidation of styrene and its derivatives with high enantioselectivity, typically yielding the (S)-epoxide.[1] These are often two-component flavoproteins, consisting of a reductase (StyB) that regenerates the FAD cofactor using NADH, and an epoxidase (StyA) that performs the oxygenation.[2][3][4]

Alkene and Toluene Monooxygenases: Other monooxygenases, such as those involved in the metabolism of alkenes and toluene, have also demonstrated the ability to perform enantioselective epoxidation on a range of substrates.[2][5][6]

An indirect biocatalytic approach involves the use of lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide.[7][8] This peroxy acid then acts as the oxidizing agent in a non-enzymatic Prilezhaev reaction to epoxidize the alkene.[7][9] This method offers a greener and safer alternative to the direct use of pre-formed peroxy acids.[10][11]

Kinetic Resolution of Racemic Epoxides

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a significantly higher rate than the other, allowing for the separation of the unreacted, enantiopure epoxide from the product.

Epoxide hydrolases (EHs) catalyze the hydrolytic ring-opening of epoxides to form the corresponding vicinal diols.[12] In a kinetic resolution setting, one enantiomer of a racemic epoxide is selectively hydrolyzed, leaving the other enantiomer in high enantiomeric excess.[13][14][15] This method is widely used and can provide both the enantiopure epoxide and the chiral diol, which is also a valuable synthetic intermediate.[16]

Halohydrin dehalogenases are versatile enzymes that can catalyze both the formation of epoxides from halohydrins and the reverse reaction: the ring-opening of epoxides with various nucleophiles.[17][18][19] This latter activity can be exploited for the kinetic resolution of racemic epoxides, where one enantiomer is selectively opened by a nucleophile such as azide, cyanide, or nitrite, leaving the unreacted epoxide in high enantiomeric purity.[17][20]

Data Presentation

The following tables summarize the quantitative data for the different biocatalytic approaches, providing a comparative overview of their performance with various substrates.

Table 1: Asymmetric Epoxidation of Alkenes by Monooxygenases

| Enzyme System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Pseudomonas sp. VLB120 (whole cells) | Styrene | (S)-Styrene oxide | >95 | >99 | [1] |

| Marinobacterium litorale SMO (whole cells) | 4-Chlorostyrene | (S)-4-Chlorostyrene oxide | >99 | >99 | [1][21] |

| Marinobacterium litorale SMO (whole cells) | Allylbenzene | (S)-Allylbenzene oxide | >99 | 95 | [1][21] |

| Toluene-4-monooxygenase (P. mendocina KR1) | 1-Butene | (R)-1,2-Epoxybutane | - | >90 | [5] |

| Toluene monooxygenase (B. cepacia G4) | 1-Pentene | (R)-1,2-Epoxypentane | - | >90 | [6] |

Table 2: Chemoenzymatic Epoxidation of Alkenes using Lipase

| Alkene | Epoxide Yield (%) | Reference |

| 1-Nonene | 99 | [7][8] |

| 1-Decene | 99 | [7][8] |

| Styrene | 85 | [7] |

| Cyclohexene | 75 | [7] |

| 1-Methylcyclohexene | 90 | [7] |

Table 3: Kinetic Resolution of Racemic Epoxides by Epoxide Hydrolases

| Enzyme Source | Substrate | Product (unreacted epoxide) | Conversion (%) | ee (%) of Epoxide | Reference |

| Aspergillus niger (immobilized) | rac-Styrene oxide | (S)-Styrene oxide | ~50 | 99 | [22] |

| Agrobacterium radiobacter | rac-Styrene oxide | (S)-Styrene oxide | ~70 | >95 | [14] |

Table 4: Kinetic Resolution of Racemic Epoxides by Halohydrin Dehalogenases

| Enzyme | Substrate | Nucleophile | Product (unreacted epoxide) | ee (%) of Epoxide | Reference |

| HheC (Agrobacterium radiobacter) | rac-p-Nitrostyrene oxide | Azide | (S)-p-Nitrostyrene oxide | >99 | [17] |

| HheG variant M45F | rac-Cyclohexene oxide | Azide | - | 96 (of product) | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic synthesis of enantiopure epoxides.

Whole-Cell Biocatalysis with Styrene Monooxygenase

This protocol is adapted for the epoxidation of styrene using E. coli expressing a styrene monooxygenase.

1. Cell Culture and Induction:

-

Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli harboring the SMO expression plasmid.

-

Grow the culture at 37°C with shaking (200 rpm) to an optical density at 600 nm (OD600) of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to ensure proper protein folding.

2. Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer to a desired cell density (e.g., 10 g dry cell weight/L).

-

In a reaction vessel, combine the cell suspension with glucose (for cofactor regeneration, e.g., 1% w/v) and the alkene substrate (e.g., 10 mM styrene, potentially dissolved in a water-miscible co-solvent like DMSO to improve solubility).

-

If a two-phase system is used, add an organic solvent (e.g., n-octane) to dissolve the substrate and extract the product.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure sufficient aeration.

3. Product Extraction and Analysis:

-

After the desired reaction time, extract the epoxide from the reaction mixture with an equal volume of an organic solvent (e.g., ethyl acetate).

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Analyze the yield and enantiomeric excess of the epoxide using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Kinetic Resolution using Epoxide Hydrolase

This protocol describes a typical kinetic resolution of a racemic epoxide using a purified or crude epoxide hydrolase.

1. Enzyme Preparation:

-

Prepare a solution of the epoxide hydrolase (either a commercially available enzyme or a laboratory-prepared crude cell lysate or purified enzyme) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

2. Kinetic Resolution Reaction:

-

In a temperature-controlled vessel, add the racemic epoxide substrate to the enzyme solution. The substrate may be added directly or as a solution in a water-miscible co-solvent to aid solubility.

-

Stir the reaction mixture at a constant temperature (e.g., 30°C).

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing the conversion and enantiomeric excess of the remaining epoxide and the formed diol by chiral GC or HPLC.

-

Stop the reaction when the desired conversion (typically close to 50%) and enantiomeric excess are reached. This can be achieved by adding a water-immiscible organic solvent to extract the substrate and product, effectively stopping the enzymatic reaction.

3. Work-up and Purification:

-

Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic and aqueous phases. The unreacted epoxide will be in the organic phase, while the diol product will be more distributed between the two phases.

-

Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it.

-

The enantioenriched epoxide can be purified by column chromatography.

Chemoenzymatic Epoxidation with Immobilized Lipase

This protocol outlines the in-situ generation of a peroxy acid for alkene epoxidation using Novozym 435.[7]

1. Reaction Setup:

-

In a round-bottom flask, dissolve the alkene substrate (e.g., 1.0 mmol) and a carboxylic acid (e.g., octanoic acid, 1.0 mmol) in a suitable organic solvent (e.g., 10 mL of toluene).

-

Add the immobilized lipase (e.g., Novozym 435, 50 mg).

-

Stir the mixture at a controlled temperature (e.g., 40°C).

2. Reaction Initiation and Progression:

-

Start the reaction by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 2.0 mmol) over a period of time to minimize enzyme deactivation.[24]

-

Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.

3. Product Isolation:

-

After completion of the reaction, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove the carboxylic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude epoxide, which can be further purified by distillation or chromatography.

Analytical Methods for Chiral Epoxide Analysis

Accurate determination of yield and enantiomeric excess is crucial.

Chiral Gas Chromatography (GC):

-

Column: A chiral stationary phase column is required, such as a cyclodextrin-based column (e.g., Chiraldex G-PN).[25]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers. For example, for styrene oxide, an initial temperature of 80°C held for 2 minutes, followed by a ramp of 5°C/min to 150°C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5][26]

Chiral High-Performance Liquid Chromatography (HPLC):

-

Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H) are commonly used.

-

Mobile Phase: Typically a mixture of n-hexane and isopropanol for normal-phase chromatography. The ratio is optimized to achieve good separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: UV detector set at a wavelength where the epoxide absorbs (e.g., 254 nm for aromatic epoxides).[27][28][29][30]

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.

Caption: Styrene degradation pathway in Pseudomonas putida.[31][32][33][34][35]

Caption: Workflow for lipase-catalyzed chemoenzymatic epoxidation.

Caption: Logical relationship in kinetic resolution of a racemic epoxide.

Industrial Applications and Future Outlook

The biocatalytic synthesis of enantiopure epoxides is not merely an academic exercise; it has found tangible applications in the pharmaceutical industry for the production of key chiral intermediates.[1][4][20][27][36] For instance, the kinetic resolution of racemic epoxides is a key step in the synthesis of beta-blockers and other cardiovascular drugs. The use of whole-cell biocatalysts, which obviates the need for costly enzyme purification and provides in-situ cofactor regeneration, is particularly attractive for industrial-scale processes.[13][21][37]

Future research in this field is directed towards several key areas:

-

Enzyme Discovery and Engineering: Mining novel enzymes from diverse environments and tailoring their properties (e.g., substrate scope, activity, stability, and enantioselectivity) through protein engineering techniques like directed evolution and rational design.

-

Process Optimization: Developing more efficient reactor configurations, such as continuous flow systems and multiphasic reactors, to enhance productivity and simplify downstream processing.[4][22]

-

Enzyme Immobilization: Creating robust and recyclable immobilized biocatalysts to improve operational stability and reduce costs.

-

Cascade Reactions: Designing multi-enzyme cascade reactions to synthesize complex molecules from simple precursors in a one-pot fashion, minimizing intermediate purification steps and improving overall efficiency.

The continued advancement in these areas will further solidify the position of biocatalysis as an indispensable tool for the sustainable and efficient production of enantiopure epoxides, meeting the growing demands of the pharmaceutical and fine chemical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The styrene monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. h2020robox.eu [h2020robox.eu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient epoxidation of alkenes with hydrogen peroxide, lactone, and lipase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pure.rug.nl [pure.rug.nl]

- 15. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 16. Synthesis of enantiopure epoxides through biocatalytic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 21. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Chemo-enzymatic epoxidation-process options for improving biocatalytic productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. academic.oup.com [academic.oup.com]

- 36. scispace.com [scispace.com]

- 37. researchgate.net [researchgate.net]

Navigating the Stability and Storage of 1,2-Epoxy-9-decene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Epoxy-9-decene. Understanding the chemical stability of this bifunctional molecule, which contains both a reactive epoxide ring and a terminal double bond, is critical for its effective use in research, development, and manufacturing. This document outlines the key factors influencing its degradation, provides recommended handling and storage protocols, and details experimental approaches for stability assessment.

Core Stability Profile and Recommended Storage

This compound is a combustible liquid that is sensitive to heat and moisture.[1] Like other epoxides, its three-membered ring is strained and susceptible to ring-opening reactions, which are the primary routes of degradation.[2][3] The presence of a terminal double bond also introduces the potential for oxidation and other reactions typical of unsaturated compounds.

Proper storage is paramount to ensure the long-term integrity and purity of this compound. The consensus from various suppliers is to store the compound in a cool, dry, and dark environment.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 0-6°C or 10-25°C | To minimize the rate of potential degradation reactions, such as hydrolysis and polymerization.[4] Some suppliers provide a refrigerated range, while others suggest a cool room temperature. For long-term storage, refrigeration is generally preferable. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the terminal double bond and potential reactions with atmospheric moisture. |

| Light Exposure | Store in the dark | To prevent light-catalyzed degradation. Studies on other epoxides have shown that light exposure can accelerate degradation.[5][6] |

| Container | Tightly sealed, original container | To prevent contamination and exposure to moisture and air.[7] The use of glass containers with Teflon-lined caps is recommended for unsaturated lipids, a related class of compounds.[8] |

| Ventilation | Store in a well-ventilated place | As a combustible liquid, proper ventilation is a key safety measure. |

The shelf life of this compound is generally considered to be at least one to two years when stored under optimal conditions.[9][10] However, it is crucial to monitor the purity of the material over time, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the reactive epoxide ring. The terminal double bond is also a potential site for degradation, although it is generally less reactive than the epoxide.

Epoxide Ring Opening

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring opening.[2] This can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of trace amounts of acid, the epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack by water. This reaction results in the formation of the corresponding diol, 9-decene-1,2-diol.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a nucleophile (such as a hydroxide ion) can directly attack one of the carbon atoms of the epoxide ring, leading to the formation of the diol.

Polymerization

Epoxides can undergo polymerization, especially in the presence of catalysts or when heated.[1] This can be initiated by both acidic and basic impurities.

Reactions of the Double Bond

The terminal double bond can undergo reactions such as:

-

Oxidation: Exposure to air and light can lead to the formation of various oxidation products, including hydroperoxides.

-

Addition Reactions: The double bond can react with various reagents, although this is generally less of a concern under typical storage conditions compared to the reactivity of the epoxide ring.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve subjecting the compound to a range of stress conditions and monitoring its purity and the formation of degradation products over time.

Stress Conditions

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.

-

Humidity: Exposure to high humidity to assess the rate of hydrolysis.

-

Light: Exposure to UV and visible light to evaluate photostability.

-

pH: Storage in acidic and basic solutions to determine the kinetics of acid- and base-catalyzed hydrolysis.

Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and separating it from any potential degradation products. Gas chromatography (GC) is a suitable technique for this purpose.

Protocol for Stability Testing using Gas Chromatography (GC):

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., hexane, ethyl acetate).

-

For stress studies, incubate aliquots of the stock solution under the desired stress conditions (e.g., in sealed vials at elevated temperatures).

-

At specified time points, withdraw samples, dilute them to an appropriate concentration, and add an internal standard.

-

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).

-

Injector: Split/splitless injector, with an appropriate injection volume and temperature.

-

Oven Program: A temperature gradient program to ensure good separation of the parent compound from any degradation products.

-

Detector: Flame Ionization Detector (FID) for quantification. Mass Spectrometry (MS) can be used for the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

-

Caption: Experimental workflow for assessing the stability of this compound.

Handling Precautions

Due to its volatile nature and potential for reactivity, appropriate handling precautions should be observed:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Inert Gas: For transfers and storage of opened containers, purging with an inert gas is recommended to minimize exposure to air and moisture.[8]

By adhering to these storage, handling, and testing guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications.

References

- 1. 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic chemistry - What makes an epoxide stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 85721-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. epoxies.com [epoxies.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. epoxyworks.com [epoxyworks.com]

- 10. youtube.com [youtube.com]

Safety and Handling Precautions for 1,2-Epoxy-9-decene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-Epoxy-9-decene (CAS No. 85721-25-1) is an unsaturated epoxide, a chemical intermediate used in various research and synthesis applications. Its bifunctional nature, containing both an epoxide ring and a terminal alkene, makes it a versatile building block. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety and handling protocols. This guide provides an in-depth overview of the safety precautions, toxicological profile, and emergency procedures associated with this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system.

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

| Flammable Liquids | 4 | H227: Combustible liquid. |

Signal Word: Danger[1]

Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various experimental conditions and for safe storage and handling.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 212 °C |

| Melting Point | 25 °C |

| Flash Point | 78 °C (172.4 °F) - closed cup[1] |

| Density | 0.842 g/mL at 25 °C |

| Refractive Index | n20/D 1.442 |

Toxicological Information

Skin Irritation

Classification: Causes skin irritation (Category 2).[1]

Experimental Protocol (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion):

The potential for a substance to cause skin irritation is typically assessed using the OECD 404 guideline. This in vivo test involves the application of the test substance to the skin of a suitable animal model, usually the albino rabbit.

-

Animal Model: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of the test substance (typically 0.5 mL for liquids) is applied to a small area of clipped, intact skin (approximately 6 cm²). The area is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observation: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours, and up to 14 days if effects persist).

-

Scoring: The severity of the reactions is scored on a numerical scale (0-4 for both erythema and edema). The mean scores for each effect are calculated for all test animals.

-

Classification: The classification of the substance as an irritant is based on the mean scores. A substance is generally considered an irritant if it produces a mean score of ≥ 2.3 but ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals.

Toxicological Data (Surrogate Substance):

Specific OECD 404 data for this compound is not publicly available. However, a study on a structurally related C12-C14 aliphatic glycidyl ether (CAS No. 90529-77-4) conducted according to OECD Guideline 404 on New Zealand White rabbits showed no dermal corrosion or irritation, with a skin irritation score of "0.00" in all tested animals.[2] It is crucial to note that this is data for a different, though structurally similar, compound and should be treated with caution.

Eye Irritation

Classification: Causes serious eye damage (Category 1).[1]

Experimental Protocol (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion):

The potential for a substance to cause eye irritation or serious eye damage is evaluated using the OECD 405 guideline.

-

Animal Model: Healthy young adult albino rabbits are typically used.

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess the reversibility of any effects.[3][4]

-

Scoring: Ocular lesions are scored based on a standardized system. The scores for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) are recorded.

-

Classification: A substance is classified as causing serious eye damage (Category 1) if it produces irreversible effects on the eye or significant tissue damage that is not fully reversible within 21 days.

Respiratory Irritation

Classification: May cause respiratory irritation (Category 3).[1]

Toxicological Information:

Epoxides, particularly volatile ones, can be irritating to the respiratory tract. Inhalation of vapors may lead to symptoms such as coughing, shortness of breath, and inflammation of the respiratory passages. While specific inhalation toxicity studies for this compound are not detailed in publicly available literature, the GHS classification warrants strict control of airborne concentrations.

Experimental Approach (General):

Assessing respiratory irritation often involves exposing animal models to controlled concentrations of the test substance's vapor or aerosol. Endpoints evaluated can include changes in respiratory rate and pattern, as well as histopathological examination of the respiratory tract tissues for signs of inflammation and damage.

Handling and Storage Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Gloves should be inspected before use and replaced immediately if contaminated or damaged.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of splashing, full-body protection may be necessary.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

Use only in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Keep away from sources of ignition.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spills and Leaks

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Ventilate the area. Contain the spill with an inert material. Collect the spilled material and place it in a designated, labeled container for disposal. Do not allow the material to enter drains or waterways.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key safety and handling workflows for this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: First Aid Response for this compound Exposure.

Conclusion

This compound is a valuable chemical reagent that requires careful handling due to its irritant properties. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and adherence to established safe handling and emergency procedures are paramount to ensure the safety of all laboratory personnel. This guide serves as a comprehensive resource to assist researchers, scientists, and drug development professionals in mitigating the risks associated with the use of this compound.

References

Computational Analysis of 1,2-Epoxy-9-decene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-9-decene is a bifunctional molecule featuring a terminal epoxide ring and a terminal alkene group. This structure makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. The high ring strain and polarity of the epoxide moiety render it susceptible to nucleophilic attack, leading to a variety of ring-opening products. Understanding the reactivity of the epoxide ring is crucial for controlling reaction selectivity and designing novel synthetic pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions. This technical guide provides an in-depth overview of the computational approaches used to study the reactivity of terminal epoxides, with a focus on this compound as a representative model. While specific computational data for this compound is not extensively available in the current literature, this guide leverages findings from analogous terminal epoxides to present a comprehensive framework for its theoretical investigation.

Core Concepts in Epoxide Reactivity

The reactivity of epoxides is primarily governed by the mechanism of the ring-opening reaction, which can proceed through either an SN1 or SN2 pathway, often influenced by the reaction conditions (acidic or basic catalysis) and the nature of the nucleophile.

-

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive electrophile. The subsequent nucleophilic attack can exhibit SN1-like character, with the development of significant positive charge on the more substituted carbon, or a borderline SN2 mechanism.

-

Base-Catalyzed Ring Opening: In the presence of a strong nucleophile and under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to inversion of stereochemistry at that center.

Computational Methodologies

The computational study of epoxide reactivity involves a combination of quantum mechanical methods to model the electronic structure of the reacting species and to calculate the energetics of the reaction pathways.

Detailed Computational Protocol:

A typical computational workflow for investigating the reactivity of an epoxide like this compound is as follows:

-

Geometry Optimization: The 3D structures of the reactants (epoxide, nucleophile, catalyst), transition states, and products are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Transition State Searching: Various algorithms, such as the Berny optimization algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate the transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactants and products on the reaction pathway.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets.

-

Solvation Modeling: To simulate reactions in solution, implicit solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules can be included in the calculations.

Commonly Employed Theoretical Models:

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, and ωB97X-D, are widely used due to their balance of computational cost and accuracy.

-

Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed to describe the atomic orbitals.

Quantitative Data from Analogous Systems

While specific computational data for this compound is scarce, the following table summarizes representative activation energies (ΔE‡) and reaction enthalpies (ΔHrxn) for the ring-opening of a similar terminal epoxide, propylene oxide, under different conditions. These values, obtained from DFT calculations, provide insights into the expected reactivity trends for this compound.

| Reaction Type | Nucleophile | Catalyst | Solvent | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) |

| Acid-Catalyzed Hydrolysis (SN2-like) | H2O | H3O+ | Water (PCM) | 15 - 20 | -25 to -30 |

| Acid-Catalyzed Hydrolysis (SN1-like) | H2O | H3O+ | Water (PCM) | 20 - 25 | -25 to -30 |

| Base-Catalyzed Hydrolysis (SN2) | OH- | None | Water (PCM) | 20 - 25 | -30 to -35 |

| Aminolysis (SN2) | NH3 | None | Gas Phase | 25 - 30 | -20 to -25 |

Note: The values presented are approximate ranges derived from computational studies on propylene oxide and are intended for illustrative purposes. Actual values for this compound will vary.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the ring-opening of a terminal epoxide like this compound.

Caption: Acid-Catalyzed Ring Opening of a Terminal Epoxide.

Caption: Base-Catalyzed (SN2) Ring Opening of a Terminal Epoxide.

Experimental Workflow for Computational Studies

The logical flow of a computational investigation into the reactivity of this compound is depicted below.

Caption: A Typical Computational Workflow for Studying Epoxide Reactivity.

Conclusion and Future Directions

Computational studies provide invaluable insights into the reactivity of epoxides like this compound. By employing robust theoretical models and computational protocols, researchers can predict reaction outcomes, understand mechanistic details, and rationally design new synthetic methodologies. While this guide provides a comprehensive overview based on analogous systems, future computational work should focus on generating specific quantitative data for the reactions of this compound with a variety of nucleophiles and under different catalytic conditions. Such studies will further enhance our understanding of this versatile molecule and expand its applications in chemical synthesis and materials science.

Methodological & Application

Applications of 1,2-Epoxy-9-decene in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-9-decene is a versatile bifunctional monomer possessing both a terminal epoxide ring and a terminal alkene group. This unique structure allows for orthogonal polymerization or modification, making it a valuable building block in polymer chemistry for a variety of applications. The epoxide group can undergo ring-opening polymerization, while the vinyl group can participate in free-radical or other addition polymerizations. This dual reactivity enables the synthesis of polymers with tailored architectures and functionalities. This document outlines key applications and provides detailed experimental protocols for the use of this compound in the synthesis of advanced polymeric materials.

Application Notes

Stabilization of Metallic Nanoparticles

This compound is utilized in the stabilization of highly reactive metallic nanoparticles, such as aluminum nanoparticles (Al NPs). It can be copolymerized with other monomers, like methyl methacrylate (MMA), to form a protective polymer shell around the nanoparticle core.[1] The epoxide ring opens and reacts with the nascent metal surface, initiating polymerization, while the terminal alkene can copolymerize with MMA to create a dense, cross-linked matrix. This hydrophobic barrier effectively prevents oxidation of the metallic core by atmospheric oxygen and water, thereby enhancing the stability and shelf-life of the nanoparticles for energetic applications.[1]

Functionalization of Dendrimers for Biomedical Applications

The epoxide moiety of this compound readily reacts with primary amines on the surface of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, through a ring-opening reaction.[] This allows for the precise tuning of the dendrimer's surface chemistry. By grafting this compound, the hydrophobicity of the dendrimer can be increased. This strategy has been employed to create amphiphilic nitric oxide (NO)-releasing dendrimers for antibacterial applications.[] The hydrophobic modifications can enhance the association of the dendrimer with bacterial membranes, improving the efficiency of NO delivery and bactericidal activity. However, increased hydrophobicity may also lead to higher toxicity towards mammalian cells, necessitating a careful balance of functionalization.[]

Surface Modification and Biomolecule Immobilization

This compound serves as a linker molecule for the covalent attachment of biomolecules to semiconductor surfaces.[] This is a two-step process where the terminal C=C double bond first forms a covalent bond with a hydrogen-terminated semiconductor surface (e.g., silicon) via a UV-mediated reaction. Subsequently, the terminal epoxide group is available to react with nucleophilic groups (e.g., amines) on biomolecules, such as enzymes, effectively immobilizing them on the surface.[] This method provides a stable and covalent linkage for the development of biosensors and other bioelectronic devices.

Component in Advanced Polymer Composites

The dual functionality of this compound makes it a candidate for modifying the surface of nanofillers, such as nanodiamonds, to improve their dispersion and interaction with polymer matrices in composite materials.[3] By grafting the molecule onto the surface of the nanofiller, the terminal alkene or epoxide can then copolymerize with the bulk matrix, leading to improved mechanical and dielectric properties of the final composite material.

Quantitative Data Summary

| Application | System | Key Quantitative Data | Reference |

| Nanoparticle Stabilization | Al NPs capped with this compound/MMA copolymer | Decrease in Al core size by 2 nm after 28 days of air exposure, indicating slow oxidation. | [1] |

| Dendrimer Functionalization | NO-releasing PAMAM dendrimers | Total nitric oxide storage of ~1 µmol/mg. | [] |

| Dendrimer Functionalization | PAMAM dendrimers with varying PO/ED ratios | Optimal PO to ED ratios for biofilm eradication with minimal toxicity were 7:3 and 5:5. | [] |

Experimental Protocols

Protocol 1: Synthesis of Air-Stable Aluminum Nanoparticles using this compound/MMA Copolymer

This protocol is adapted from a method for capping and stabilizing aluminum nanoparticles.[1]

Materials:

-

Aluminum chloride (AlCl₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Toluene (anhydrous)

-

Titanium isopropoxide

-

This compound

-

Methyl methacrylate (MMA)

-

Standard Schlenk line and glassware

Procedure:

-

In a glovebox, add AlCl₃ and LiAlH₄ to a reaction flask.

-

Remove the flask from the glovebox and connect it to a Schlenk line.

-

Add anhydrous toluene and heat the mixture to 85°C.

-

At 85°C, add 0.8 mL of titanium isopropoxide (0.0338 M in toluene).

-

Immediately add a solution of this compound in toluene. A 10:1 molar ratio of total capping agent to Al should be targeted.

-

After 60 seconds, add a solution of MMA in toluene. A 1:1 molar ratio of this compound to MMA should be used.

-

The solution will change color from clear to brown, indicating nanoparticle formation.

-

Reflux the resulting mixture at 85°C for 1 hour.

-

Cool the mixture to 25°C.

-

Remove all solvent under vacuum.

-

Heat the resulting gray solid in vacuo at 85°C overnight to remove any residual solvent.

Diagram of Experimental Workflow:

Caption: Workflow for synthesizing stable aluminum nanoparticles.

Protocol 2: Functionalization of PAMAM Dendrimers with this compound

This protocol describes a general method for the ring-opening reaction of an epoxide with amine-terminated dendrimers.[]

Materials:

-

Amine-terminated PAMAM dendrimer (e.g., G4)

-

This compound

-

Methanol (anhydrous)

-

Dialysis tubing (appropriate MWCO)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the PAMAM dendrimer in anhydrous methanol in a round-bottom flask.

-

Add a desired molar excess of this compound to the dendrimer solution. The ratio can be varied to control the degree of hydrophobicity.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 48-72 hours.

-

Monitor the reaction progress by a suitable method (e.g., ¹H NMR to observe the disappearance of epoxide protons).

-

Upon completion, remove the methanol under reduced pressure.

-

Redissolve the crude product in a minimal amount of a suitable solvent.

-

Purify the functionalized dendrimer by dialysis against methanol for 2-3 days to remove unreacted this compound and other small molecule impurities.

-

Lyophilize the purified product to obtain the functionalized dendrimer as a solid.

-

Characterize the product using NMR and other analytical techniques to confirm the degree of functionalization.

Diagram of Signaling Pathway/Logical Relationship:

References

Application Notes and Protocols for the Ring-Opening Polymerization of 1,2-Epoxy-9-decene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-9-decene is a bifunctional monomer containing both a reactive epoxide ring and a terminal alkene group. This unique structure allows for versatile polymer synthesis through various ring-opening polymerization (ROP) mechanisms, including anionic, cationic, and ring-opening metathesis polymerization (ROMP). The resulting polymers possess a polyether backbone with pendant vinyl groups, which can be further functionalized, making them attractive for a range of applications, including drug delivery, biomaterials, and advanced coatings.

While specific literature on the detailed homopolymerization of this compound is limited, this document provides generalized protocols for the ring-opening polymerization of functionalized epoxides. These protocols can serve as a foundational starting point for the development of specific reaction conditions for this compound.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of epoxides is a living polymerization technique that allows for good control over molecular weight and dispersity. The polymerization is typically initiated by a strong nucleophile.

General Experimental Protocol for Anionic ROP

Materials:

-

This compound (monomer)

-

Anhydrous toluene or tetrahydrofuran (THF) (solvent)

-

Initiator: e.g., potassium naphthalenide, potassium hydroxide (KOH), or an organoaluminum complex.

-

Terminating agent: e.g., acidified methanol.

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Monomer and Solvent Preparation: Dry the solvent over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distill under an inert atmosphere. Purify the this compound monomer by distillation under reduced pressure to remove any impurities and moisture.

-

Initiator Preparation (Example with Potassium Naphthalenide): In a glovebox, dissolve a stoichiometric amount of naphthalene in anhydrous THF. Add freshly cut potassium metal and stir the mixture at room temperature until the characteristic dark green color of the naphthalenide radical anion is formed. The concentration of the initiator solution can be determined by titration.

-

Polymerization:

-

In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of anhydrous solvent.

-

Add the purified this compound monomer via syringe.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add the initiator solution dropwise to the stirred monomer solution. The reaction is often accompanied by a color change.

-

Allow the reaction to proceed for a specified time (e.g., 1 to 24 hours), monitoring the conversion by techniques such as ¹H NMR or FTIR spectroscopy.

-

-

Termination: Quench the polymerization by adding a terminating agent, such as acidified methanol.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum to a constant weight.

-

Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and structure using ¹H NMR and ¹³C NMR spectroscopy.

Hypothetical Quantitative Data for Anionic ROP of Functionalized Epoxides

| Entry | Initiator | [M]/[I] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol , GPC) | PDI | Yield (%) |

| 1 | KOH | 50:1 | Toluene | 80 | 12 | 7,500 | 1.35 | 85 |

| 2 | K-Naphth | 100:1 | THF | 25 | 4 | 15,000 | 1.10 | 92 |

| 3 | Organo-Al | 200:1 | Toluene | 60 | 8 | 30,000 | 1.15 | 95 |

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of epoxides is typically initiated by strong acids or Lewis acids. This method can be more complex to control than anionic polymerization due to potential side reactions.

General Experimental Protocol for Cationic ROP

Materials:

-

This compound (monomer)

-

Anhydrous dichloromethane (DCM) or other suitable chlorinated solvent

-

Initiator: e.g., boron trifluoride etherate (BF₃·OEt₂), triflic acid (TfOH), or a photoinitiator for UV-induced polymerization.

-

Terminating agent: e.g., ammonia solution in methanol.

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Monomer and Solvent Preparation: Follow the same purification procedures as for anionic ROP.

-

Polymerization:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent.

-

Cool the solution to the desired temperature (often low temperatures, e.g., -78 °C to 0 °C, are used to control the polymerization).

-

Slowly add the initiator to the stirred monomer solution.

-

Monitor the reaction progress over time.

-

-

Termination: Terminate the reaction by adding a nucleophilic quenching agent, such as an ammonia solution in methanol.

-

Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

-

Characterization: Analyze the polymer using GPC and NMR spectroscopy.

Hypothetical Quantitative Data for Cationic ROP of Functionalized Epoxides

| Entry | Initiator | [M]/[I] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol , GPC) | PDI | Yield (%) |

| 1 | BF₃·OEt₂ | 100:1 | DCM | 0 | 2 | 12,000 | 1.80 | 75 |

| 2 | TfOH | 200:1 | DCM | -20 | 1 | 25,000 | 1.65 | 80 |

Note: This table presents hypothetical data for illustrative purposes.

Ring-Opening Metathesis Polymerization (ROMP)

The alkene functionality in this compound does not directly participate in ring-opening metathesis polymerization. However, if the epoxide ring were part of a strained cyclic olefin system (which it is not in this linear monomer), ROMP could be employed. For this compound, the pendant alkene groups on the resulting polyether (from AROP or CROP) could potentially undergo subsequent cross-linking reactions via olefin metathesis. A more direct, though complex, approach could involve the synthesis of a strained cyclic ether containing the decene moiety to enable ROMP.

Due to the unsuitability of the this compound structure for direct ROMP of the epoxide ring, a detailed protocol is not provided here. However, the pendant vinyl groups of the synthesized poly(this compound) offer a rich platform for post-polymerization modification using the vast toolbox of olefin metathesis reactions.

Visualizing the Polymerization Workflow

Below are diagrams illustrating the general workflows for anionic and cationic ring-opening polymerization.